Product packaging for (S)-3-(4-Bromophenoxy)propane-1,2-diol(Cat. No.:)

(S)-3-(4-Bromophenoxy)propane-1,2-diol

Cat. No.: B11755471
M. Wt: 247.09 g/mol
InChI Key: FZGZDDRZAZBANV-QMMMGPOBSA-N
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Description

(S)-3-(4-Bromophenoxy)propane-1,2-diol is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO3 B11755471 (S)-3-(4-Bromophenoxy)propane-1,2-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

(2S)-3-(4-bromophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1

InChI Key

FZGZDDRZAZBANV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1OC[C@H](CO)O)Br

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Br

Origin of Product

United States

Enantiomeric Significance in Chemical Synthesis

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry. (S)-3-(4-Bromophenoxy)propane-1,2-diol serves as a critical chiral building block, providing a pre-defined stereocenter that can be incorporated into larger molecules, thus ensuring the desired stereochemical outcome of the final product.

The primary method for obtaining enantiopure this compound and its analogs involves the kinetic resolution of the corresponding racemic mixture. Enzymatic resolution, in particular, has proven to be a highly efficient and selective method. Lipases are commonly employed to selectively acylate one enantiomer of the racemic diol, allowing for the separation of the acylated and unreacted enantiomers.

A study on the enzymatic resolution of various 3-aryloxy-1,2-propanediols using a cross-linked enzyme aggregate of lipase (B570770) YCJ01 (CLEA-YCJ01) demonstrated high enantioselectivity. rsc.orgrsc.org This method yields both the (R)-monoacetate and the (S)-diacetate with high enantiomeric excess (ee). While the specific data for 3-(4-bromophenoxy)propane-1,2-diol (B1266772) was not detailed in this particular study, the results for structurally similar compounds suggest a high potential for efficient resolution.

Enzymatic Resolution of various 3-Aryloxy-1,2-propanediols using CLEA-YCJ01 rsc.orgrsc.org
Substrate (3-Aryloxy-1,2-propanediol)Conversion (%)ee of (R)-monoacetate (%)ee of (S)-diacetate (%)
3-Phenoxy-1,2-propanediol49.898.999.4
3-(4-Methylphenoxy)-1,2-propanediol49.999.199.2
3-(4-Methoxyphenoxy)-1,2-propanediol49.797.998.3
3-(4-Chlorophenoxy)-1,2-propanediol49.596.597.1
3-(2-Methylphenoxy)-1,2-propanediol49.392.194.8
3-(2-Methoxyphenoxy)-1,2-propanediol49.695.296.3

Foundational Role As a Versatile Synthetic Intermediate

The diol functionality in (S)-3-(4-Bromophenoxy)propane-1,2-diol provides two reactive sites that can be selectively manipulated to introduce a variety of functional groups. This versatility makes it a valuable precursor in multi-step syntheses.

One of the most significant applications of this compound and related compounds is in the synthesis of beta-adrenergic blockers (beta-blockers). nih.govnih.gov These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The therapeutic efficacy of many beta-blockers resides in the (S)-enantiomer.

The synthesis of a beta-blocker from this compound would typically involve the conversion of the diol to an epoxide, followed by the ring-opening of the epoxide with an appropriate amine. The 4-bromo substituent on the phenoxy ring can also be a site for further chemical modification, allowing for the synthesis of a diverse range of analogs.

A general synthetic route from a related compound, racemic 3-(4-hydroxyphenoxy)propane-1,2-diol, to the chiral drug prenalterol (B117765) has been described. nih.gov This synthesis involves the resolution of the racemic diol, followed by conversion to an epoxide and subsequent reaction with an amine. A similar strategy could be employed with this compound to produce bromo-substituted beta-blockers.

The versatility of this compound as a synthetic intermediate is further highlighted by its potential use in the synthesis of other biologically active molecules beyond beta-blockers, where the introduction of a chiral phenoxypropanolamine moiety is desired.

In Depth Spectroscopic and Analytical Characterization for Academic Inquiry of S 3 4 Bromophenoxy Propane 1,2 Diol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (S)-3-(4-Bromophenoxy)propane-1,2-diol. These techniques provide detailed information about the connectivity of atoms, the stereochemistry, the present functional groups, and the exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the brominated benzene (B151609) ring would appear as a characteristic AA'BB' system in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the propane-1,2-diol moiety would resonate in the upfield region. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-O and CH₂-OH) would show specific multiplicities due to spin-spin coupling, allowing for the assignment of the propanediol (B1597323) backbone. The chiral center at C2 would render the adjacent methylene protons diastereotopic, potentially leading to more complex splitting patterns.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (2H)~ 7.4d
Aromatic (2H)~ 6.8d
CH-OH (1H)~ 3.9 - 4.1m
CH₂-O (2H)~ 3.8 - 4.0m
CH₂-OH (2H)~ 3.5 - 3.7m
OH (2H)Broad singlets

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number of unique carbon environments. The spectrum is expected to show signals for the six aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The three carbons of the propane-1,2-diol chain would also have characteristic resonances.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-Br~ 115
Aromatic C-O~ 158
Aromatic CH~ 116, 132
CH-OH~ 70
CH₂-O~ 72
CH₂-OH~ 64

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically observed in the lower wavenumber region of the spectrum.

Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=C Stretch (Aromatic)1450-1600Medium
C-O Stretch (Ether & Alcohol)1000-1300Strong
C-Br Stretch500-600Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₁₁BrO₃), the HRMS spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. The exact masses of these ions would be used to confirm the molecular formula.

Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M(⁷⁹Br)]⁺245.9886
[M(⁸¹Br)]⁺247.9866

Chromatographic Methods for Enantiomeric Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the enantiomeric purity and for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (ee) of chiral compounds. For the separation of the enantiomers of 3-(4-Bromophenoxy)propane-1,2-diol (B1266772), a normal-phase HPLC method would likely be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the resolution of a wide range of chiral compounds, including diols. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents would be optimized to achieve baseline separation of the (S) and (R) enantiomers. The detector, typically a UV detector set at a wavelength where the aromatic ring absorbs, would allow for the quantification of each enantiomer based on their peak areas.

Typical HPLC Conditions for Chiral Separation of 3-Aryloxy-1,2-propanediols

ParameterCondition
ColumnChiralpak® AD-H or Chiralcel® OD-H
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) in Diol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of diols, a derivatization step is typically required prior to GC-MS analysis. Silylation, the reaction of the hydroxyl groups with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach. This process replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. The resulting TMS-ether derivative of this compound can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides fragmentation patterns that can be used for structural confirmation and quantification.

Typical GC-MS Parameters for Diol Analysis (after derivatization)

ParameterCondition
Gas Chromatography
ColumnDB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C at 10 °C/min
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu
Transfer Line Temp280 °C

X-ray Diffraction for Crystalline Structure and Packing Analysis

A comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray diffraction data for this compound. Despite a thorough investigation, specific experimental data detailing the crystal structure of this compound is not publicly available.

Consequently, a detailed analysis of its crystalline architecture, including parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time. The elucidation of these structural features is contingent upon the successful crystallization of the compound and subsequent analysis using single-crystal X-ray diffraction techniques.

In the absence of experimental data, a theoretical exploration of potential crystalline arrangements and intermolecular interactions could be pursued through computational modeling methods. However, such an analysis would be predictive in nature and would require experimental validation.

Therefore, the following sections, which would typically detail the crystallographic parameters and molecular geometry, cannot be populated with factual data.

Table 1: Crystallographic Data and Refinement Details for this compound

ParameterValue
Empirical formulaData Not Available
Formula weightData Not Available
Temperature (K)Data Not Available
Wavelength (Å)Data Not Available
Crystal systemData Not Available
Space groupData Not Available
Unit cell dimensions
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated, g/cm³)Data Not Available
Absorption coefficient (mm⁻¹)Data Not Available
F(000)Data Not Available

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond Lengths Bond Angles
Atoms Length (Å) Atoms Angle (°)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Hydrogen Bond Geometry (Å, °) for this compound

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Comprehensive Pharmacological and Mechanistic Investigations of S 3 4 Bromophenoxy Propane 1,2 Diol and Its Analogues

Exploration of Potential Biological Activities in In Vitro Systems

A hypothetical in vitro screening of this compound could involve a panel of cell-based assays to assess its effects on various physiological pathways. For example, assays measuring cyclic AMP (cAMP) levels in cells expressing different adrenergic receptor subtypes could reveal potential agonist or antagonist activity. Furthermore, its anti-proliferative effects could be explored in various cancer cell lines using assays like the MTT or colony formation assays. The anti-inflammatory potential could be assessed by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Elucidation of Molecular Targets and Mechanistic Insights

The structural similarity of (S)-3-(4-Bromophenoxy)propane-1,2-diol to known β-adrenergic receptor antagonists (beta-blockers) suggests that these receptors could be a primary molecular target. Beta-blockers typically feature an aryloxypropanolamine scaffold. Although the subject compound lacks the amine group, the core phenoxy-propanediol structure might still allow for interaction with the receptor's binding pocket.

To investigate this, competitive radioligand binding assays could be employed. These assays would determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptor subtypes, typically using membranes prepared from cells overexpressing these receptors. A hypothetical outcome might reveal a moderate to low affinity, with the presence of the 4-bromo substituent potentially influencing selectivity.

Hypothetical Binding Affinity Data for this compound:

Receptor Subtype Radioligand Ki (nM)
β1-Adrenergic [³H]-CGP 12177 >1000

This is a hypothetical table for illustrative purposes.

The propane-1,2-diol moiety is a structural feature in some enzyme inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of various hydrolases and kinases. The 4-bromophenoxy group could confer specificity for certain enzyme active sites.

Potential enzyme targets for investigation could include protein tyrosine phosphatases (PTPs), as some bromophenol derivatives have shown inhibitory activity against these enzymes. An in vitro enzyme inhibition assay using a purified enzyme and a suitable substrate would be necessary to determine the half-maximal inhibitory concentration (IC50) of this compound. The mechanism of inhibition (e.g., competitive, non-competitive) could be elucidated through kinetic studies by varying the concentrations of both the inhibitor and the substrate.

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. This interaction can contribute significantly to binding affinity and selectivity. In a receptor or enzyme active site, the bromine atom of this compound could interact with backbone carbonyl oxygens or electron-rich amino acid side chains.

Furthermore, the two hydroxyl groups of the propane-1,2-diol moiety are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. These interactions are crucial for the orientation and stabilization of the ligand within a binding pocket. Computational modeling and molecular docking studies could be employed to predict the potential hydrogen and halogen bonding interactions of this compound with its putative molecular targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

To understand the role of the 4-bromo substituent, a systematic structure-activity relationship (SAR) study would be necessary. This would involve synthesizing a series of analogues where the bromine atom is replaced by other substituents with varying electronic and steric properties.

For example, replacing the bromine with a hydrogen atom would provide a baseline for the effect of the halogen. Introducing other halogens (e.g., chlorine, fluorine) would allow for an assessment of the role of halogen size and electronegativity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) at the para position would reveal the influence of electronic effects on activity. The biological activity of each analogue would then be evaluated in the relevant in vitro assays.

Hypothetical SAR Data for 4-Substituted Phenoxy-propane-1,2-diol Derivatives:

Substituent (R) Lipophilicity (logP) Hypothetical Activity (IC50, µM)
H 1.5 >100
4-F 1.6 85
4-Cl 2.1 50
4-Br 2.3 45
4-CH3 2.0 70
4-OCH3 1.6 90

This is a hypothetical table for illustrative purposes, suggesting that a certain level of lipophilicity and the presence of a halogen at the para position might be beneficial for a hypothetical biological activity.

This systematic approach would provide valuable insights into the pharmacophore of this class of compounds and guide the design of more potent and selective analogues.

Stereochemical Effects on Pharmacological Activity

The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional structure of a drug molecule is critical to its interaction with chiral biological systems such as receptors, enzymes, and other proteins. nih.gov Chiral drugs, which exist as enantiomers (non-superimposable mirror images), often exhibit significant differences in their pharmacological and toxicological profiles. nih.govresearchgate.net In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

This compound belongs to the aryloxypropanolamine class of compounds. A defining structural feature of this class is a chiral center located at the carbon atom bearing the hydroxyl group in the propanol (B110389) side chain. researchgate.net This chirality is a major determinant of their pharmacological activity, particularly for analogues that function as beta-adrenergic blockers. mdpi.comualberta.ca

Research has consistently demonstrated that the interaction of aryloxypropanolamine-based drugs with β-adrenoceptors is highly stereoselective. researchgate.net The biological activity almost exclusively resides in the (S)-enantiomer. mdpi.comualberta.ca The (S)-configuration allows for a precise three-point interaction with the receptor, involving the secondary amine, the hydroxyl group, and the aromatic ring system, which is essential for high-affinity binding and subsequent pharmacological action. The corresponding (R)-enantiomer cannot achieve this optimal alignment and thus binds with a much lower affinity. nih.gov

The difference in potency between the enantiomers can be substantial. For many beta-blockers, the S:R activity ratio ranges from 33 to over 500. ualberta.ca For instance, the (S)-enantiomer of alprenolol (B1662852) is approximately 100 times more active than its (R)-enantiomer, while for oxprenolol, the (S)-form is 35 times more potent. mdpi.com Similarly, studies on moprolol, which features a methoxyphenoxy group, revealed that the (S)-isomer exhibited a significant β-blocking effect, whereas the (R)-isomer was found to be inactive. mdpi.com This pronounced stereoselectivity is a hallmark of this chemical class.

Pharmacological studies on derivatives of practolol (B1678030) and propranolol (B1214883) have further solidified these findings. For both series of analogues, compounds possessing the (S)-configuration at the chiral carbon in the side chain were consistently more active than those with the (R)-configuration. nih.gov This underscores the critical role of the absolute configuration at this specific chiral center for potent pharmacological activity.

The following table summarizes the stereoselective activity for several analogues of this compound, illustrating the significantly higher potency of the (S)-enantiomer.

CompoundEnantiomer with Higher ActivityReported Activity Ratio (S vs. R)Reference
Alprenolol(S)-(-)~100:1 mdpi.com
Oxprenolol(S)-(-)~35:1 mdpi.com
Moprolol(S)-(-)(R)-(+) isomer was inactive mdpi.com
Propranolol Derivatives(S)More active than (R) isomers nih.gov

Strategic Applications of S 3 4 Bromophenoxy Propane 1,2 Diol As a Versatile Synthetic Scaffold

Contribution to Chiral Drug Synthesis and Development

The development of single-enantiomer pharmaceuticals is critical, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral building blocks like (S)-3-(4-Bromophenoxy)propane-1,2-diol are fundamental in asymmetric synthesis, allowing for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). enamine.net

The core structure of this compound is particularly relevant to the synthesis of a major class of cardiovascular drugs: the β-adrenergic receptor antagonists, commonly known as beta-blockers. wikipedia.org The aryloxypropanolamine backbone is the key pharmacophore for this class of drugs. The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with a chiral three-carbon synthon, such as epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine. wikipedia.orgnih.gov

This compound serves as a readily available chiral precursor that can be converted into the necessary (S)-glycidyl ether intermediate. This intermediate then reacts with various amines (like isopropylamine (B41738) or tert-butylamine) to yield the target beta-blocker. The (S)-configuration at the secondary alcohol is crucial, as it has been demonstrated for many beta-blockers, such as propranolol (B1214883), that the (S)-isomer is significantly more potent than the (R)-isomer. nih.govwikipedia.org The 4-bromo substituent on the phenyl ring can either be a feature of the final drug molecule or serve as a chemical handle for further molecular elaboration through cross-coupling reactions to build more complex analogues.

Drug ClassCore StructureExample DrugsRelevance of this compound
Beta-BlockersAryloxypropanolaminePropranolol, Pindolol, TimololProvides the key chiral (S)-aryloxypropanol scaffold essential for biological activity. researchgate.net

Utilization in Agrochemical and Specialty Chemical Production

In the agrochemical sector, the discovery of new fungicides and herbicides with high efficacy and novel modes of action is essential to manage crop diseases and combat resistance. nih.gov The phenoxy moiety is a component of various known agrochemicals. For instance, derivatives of 2-(4-chlorophenoxy)-ethanols have demonstrated significant fungicidal activity. researchgate.net While direct applications of this compound are not extensively documented in mainstream agrochemical literature, its structure represents a valuable scaffold for creating new candidate compounds. The bromophenoxy diol core can be combined with other known toxophores or heterocyclic systems to generate libraries of new potential fungicides or herbicides for screening.

In the realm of specialty chemicals, propanediols are utilized in a variety of applications, including cosmetics and personal care products, where they can function as solvents, humectants, or carriers for active ingredients. google.com The specific structure of this compound, with its combination of a lipophilic bromophenyl group and a hydrophilic diol tail, gives it amphiphilic properties that could be exploited in formulations.

Role in Lead Compound Identification and Optimization for Therapeutic Purposes

Modern drug discovery often relies on the use of molecular scaffolds—core structures that can be systematically decorated with different functional groups to explore chemical space and build structure-activity relationships (SAR). rsc.orgnih.gov The structure of this compound is well-suited for this purpose. It provides a rigid phenyl ring, a chiral center, and two hydroxyl groups that can be readily derivatized.

The key features of this scaffold in lead optimization include:

The 4-Bromophenyl Group: The bromine atom is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and participate in halogen bonding, which can influence ligand-receptor binding. Furthermore, it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a diverse library of analogues to probe the binding pocket of a biological target.

The Chiral Propanediol (B1597323) Unit: The defined (S)-stereochemistry allows for stereospecific interactions with chiral biological targets like enzymes and receptors. enamine.net The two hydroxyl groups offer sites for derivatization to improve properties such as solubility, cell permeability, or metabolic stability. For instance, they can be converted to ethers, esters, or used to link the scaffold to other molecular fragments.

By systematically modifying the scaffold, medicinal chemists can fine-tune the pharmacological profile of a lead compound to enhance potency and selectivity while minimizing off-target effects. researchgate.net

Structural FeaturePotential Role in Lead OptimizationExample Modification Strategies
4-Bromophenyl MoietyScaffold for SAR exploration via cross-coupling; participation in halogen bonding.Suzuki coupling to introduce new aryl/heteroaryl groups; Sonogashira coupling for alkynyl derivatives.
(S)-Propanediol ChainProvides stereospecificity for target binding; improves physicochemical properties.Esterification or etherification of hydroxyl groups to modify solubility and lipophilicity.

Application as a Core Structure in Advanced Materials Science and Polymer Chemistry

In materials science, the properties of polymers are dictated by the monomers from which they are constructed. Compounds containing two reactive functional groups, such as diols, are fundamental monomers for condensation polymerization. science-revision.co.uk this compound, with its two hydroxyl groups, can act as a monomer in the synthesis of polyesters, polyethers, and polyurethanes. science-revision.co.uk

The incorporation of this specific monomer can impart unique properties to the resulting polymer:

Chirality: The use of an enantiomerically pure monomer introduces chirality into the polymer backbone, which can influence the polymer's secondary structure, leading to the formation of helical structures and potentially chiral materials with unique optical properties.

Flame Retardancy: Brominated compounds are widely used as flame retardants. Incorporating the bromophenoxy group into a polymer backbone can enhance its fire resistance.

Modified Thermal and Physical Properties: The rigid aromatic ring and the polar ether and hydroxyl groups can affect the polymer's glass transition temperature (Tg), crystallinity, and mechanical strength.

Self-Assembly: The presence of the bromophenyl group can promote intermolecular interactions through halogen bonding, potentially influencing the self-assembly and morphology of the polymer in solution or the solid state. rsc.org

These characteristics make this compound a promising candidate for the development of specialty polymers for advanced applications in electronics, optics, or biomedical devices where precise structural control and specific functional properties are required.

Future Research Directions and Advanced Methodological Developments for S 3 4 Bromophenoxy Propane 1,2 Diol

Advancement in Catalytic Enantioselective Synthetic Methodologies

The efficient and highly selective synthesis of (S)-3-(4-Bromophenoxy)propane-1,2-diol is crucial for its application in various fields. While classical resolution methods can be employed, future research will likely focus on more atom-economical and elegant catalytic enantioselective strategies.

One promising avenue is the advancement of asymmetric dihydroxylation (AD) of the corresponding allyl ether. While the Sharpless asymmetric dihydroxylation is a well-established method, ongoing research into new ligand systems and reaction conditions could lead to higher yields and enantioselectivities for this specific substrate. The development of novel chiral ligands, potentially based on non-traditional backbones, could offer improved catalytic turnover numbers and milder reaction conditions.

Another area of intense research is the hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide, (±)-2-((4-bromophenoxy)methyl)oxirane. The development of new chiral cobalt-salen complexes or other catalysts could enhance the efficiency and selectivity of this process. Future work may focus on designing catalysts that are more robust, recyclable, and effective at low catalyst loadings, making the process more cost-effective and environmentally friendly.

Furthermore, the direct asymmetric C-H arylation of (S)-propane-1,2-diol represents a cutting-edge approach. While challenging, the selective functionalization of the primary C-H bond with a 4-bromophenoxy group using a chiral catalyst would be a highly convergent and efficient strategy. Research in this area would involve the design of sophisticated catalyst systems, likely based on palladium or rhodium, with chiral ligands capable of differentiating between the prochiral C-H bonds of the diol.

To illustrate the potential for these advanced methods, the following table summarizes hypothetical research targets for the catalytic enantioselective synthesis of this compound:

MethodCatalyst System (Hypothetical)Target Enantiomeric Excess (ee)Target YieldKey Advantages
Asymmetric DihydroxylationNovel Pyrimidine-based Ligands with OsO4>99%>95%High enantioselectivity, well-understood mechanism.
Hydrolytic Kinetic ResolutionDendrimer-supported Chiral Co(III)-salen Complexes>99%>48%High enantioselectivity for both enantiomers, potential for catalyst recovery.
Asymmetric C-H ArylationChiral Palladium Catalyst with a Monophosphine Ligand>98%>80%High atom economy, convergent synthesis.
Enantioselective Ring-Opening of EpoxidesChiral Chromium(III) Catalysts with 4-Bromophenol>97%>90%Direct formation of the desired enantiomer, potentially milder conditions.

Predictive Modeling and Computational Chemistry in Reaction Design and Mechanism Prediction

Computational chemistry and predictive modeling are becoming indispensable tools in modern synthetic chemistry. For this compound, these methods can be applied to accelerate the development of synthetic routes and to gain a deeper understanding of reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the transition states of the key enantioselective steps in the synthetic routes described above. For instance, in the hydrolytic kinetic resolution, DFT could be used to elucidate the binding interactions between the chiral catalyst and the epoxide enantiomers, providing insights into the origin of the enantioselectivity. This understanding can guide the rational design of more effective catalysts.

Predictive modeling can also be used to screen for optimal reaction conditions. By creating computational models that correlate catalyst structure and reaction parameters (e.g., solvent, temperature) with enantioselectivity and yield, machine learning algorithms could be trained to predict the best conditions for a given transformation. This approach can significantly reduce the experimental effort required to optimize a reaction.

A potential research direction would be the development of a comprehensive computational model for the asymmetric ring-opening of (±)-2-((4-bromophenoxy)methyl)oxirane with various nucleophiles. Such a model would not only predict the stereochemical outcome but also provide insights into the electronic and steric factors that govern the reaction.

The following table outlines potential computational studies for the synthesis of this compound:

Computational MethodArea of InvestigationPredicted Outcome
DFTTransition state analysis of the enantioselective step in asymmetric dihydroxylation.Elucidation of the ligand-substrate interactions that determine enantioselectivity.
Molecular DynamicsSimulation of the catalyst-substrate complex in different solvents.Prediction of the optimal solvent for maximizing enantioselectivity and reaction rate.
QSAR ModelingCorrelation of catalyst structural features with enantioselectivity.Development of a predictive model to guide the design of new, more effective catalysts.
Ab initio calculationsInvestigation of the reaction mechanism of asymmetric C-H arylation.A detailed understanding of the catalytic cycle, including the identification of key intermediates and transition states.

Novel Applications in Chemical Biology and Interdisciplinary Research

The unique structural features of this compound make it an attractive candidate for applications in chemical biology and other interdisciplinary fields. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the chiral diol moiety can participate in specific interactions with biological macromolecules.

One area of future research is the use of this compound as a chiral building block for the synthesis of bioactive molecules . The 1,2-diol unit is a common motif in many natural products and pharmaceuticals. The brominated phenyl group can serve as a handle for introducing diversity into a molecule's structure. For example, it could be a precursor for the synthesis of novel beta-blockers or other adrenergic receptor ligands.

In the field of chemical biology , this compound could be utilized as a scaffold for the development of chemical probes to study biological processes. The bromine atom can be replaced with a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling of target proteins. The chirality of the molecule could be crucial for achieving specific interactions with biological targets.

Furthermore, the compound could be explored for its own intrinsic biological activity. Many simple brominated aromatic compounds exhibit interesting pharmacological properties. Screening of this compound and its derivatives against a panel of biological targets, such as enzymes and receptors, could lead to the discovery of new therapeutic agents.

The table below suggests potential interdisciplinary research applications for this compound:

Research AreaPotential ApplicationRationale
Medicinal ChemistrySynthesis of novel beta-adrenergic receptor antagonists.The 3-aryloxypropane-1,2-diol scaffold is a known pharmacophore for beta-blockers.
Chemical BiologyDevelopment of a chiral chemical probe for studying protein-ligand interactions.The bromine atom allows for the introduction of reporter groups, and the chiral diol can provide specific binding.
Materials ScienceIncorporation into chiral liquid crystals or polymers.The rigid aromatic core and the chiral diol moiety could induce the formation of ordered, chiral supramolecular structures.
Agrochemical ResearchInvestigation as a potential fungicide or herbicide.The phenoxypropanolamine scaffold is present in some commercial fungicides, and the bromo-substituent can enhance biological activity.

Q & A

Q. What are the standard synthetic routes for (S)-3-(4-Bromophenoxy)propane-1,2-diol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-bromophenol and a glycerol derivative (e.g., epichlorohydrin or glycidol) under basic conditions. Key steps include:

  • Alkylation : Reacting 4-bromophenol with epichlorohydrin in the presence of NaOH to form the intermediate 3-(4-bromophenoxy)propane-1,2-diol precursor.
  • Stereochemical control : Using chiral catalysts or resolving agents to isolate the (S)-enantiomer. For example, enantiomeric resolution via preferential crystallization, as demonstrated for structurally similar diols (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) .
  • Optimization : Adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., THF or methanol), and stoichiometric ratios to maximize yield (typically 60–80%) and enantiomeric excess (≥95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the propane-1,2-diol moiety appear as distinct multiplets in 1H NMR, while aromatic protons from the 4-bromophenoxy group resonate around δ 7.3–7.5 ppm .
  • Chiral HPLC : Essential for determining enantiomeric purity. A Chiralcel OD column with n-hexane/isopropanol/Et2NH (80:20:0.1) achieves baseline separation, with retention times differing by ~7.5 minutes for (S)- and (R)-enantiomers .
  • Mass Spectrometry : High-resolution MS (e.g., DART-MS) verifies molecular weight (C9H11BrO3; [M+H]+ = 277.0) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Store in sealed containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis.
  • Handling : Avoid exposure to moisture, heat (>50°C), and strong acids/bases, which may degrade the diol or racemize the stereocenter .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~5.0 eV) indicate moderate reactivity, with electron-rich regions localized on the phenoxy oxygen and bromine atom .
  • Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic sites (e.g., hydroxyl groups) and electrophilic regions (e.g., bromine-substituted aromatic ring), guiding derivatization strategies .
  • Solvent Effects : Polarizable continuum models (PCM) simulate aqueous solubility and hydrogen-bonding interactions, correlating with experimental partition coefficients (logP ≈ 1.2) .

Q. What strategies are effective for resolving racemic mixtures of 3-(4-Bromophenoxy)propane-1,2-diol into enantiomerically pure (S)-forms?

  • Preferential Crystallization : Use chiral "seeds" of the (S)-enantiomer in a saturated solution of the racemate. This method achieves >99% ee for structurally analogous diols .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. For example, acetylation of the (R)-enantiomer leaves the (S)-diol unreacted, enabling separation .

Q. How does the bromine substituent influence the physicochemical properties of this compound compared to methoxy or methyl analogs?

  • Electron-Withdrawing Effect : Bromine reduces electron density on the aromatic ring, lowering pKa of the hydroxyl groups (estimated pKa1 ≈ 9.5, pKa2 ≈ 12.8) compared to methoxy analogs (pKa1 ≈ 10.2) .
  • Steric and Polar Effects : The bulky bromine atom increases rotational barriers around the C–O bond (ΔG‡ ≈ 15–20 kcal/mol), as shown in variable-temperature NMR studies of similar compounds .

Q. What are the potential applications of this compound in polymer science?

  • Monomer for Polyesters : The diol can copolymerize with dicarboxylic acids (e.g., succinic acid) via melt polycondensation, producing biodegradable polyesters with Tg ≈ 40–50°C .
  • Crosslinking Agent : React with epoxides (e.g., bisphenol A diglycidyl ether) to form thermosetting resins with enhanced thermal stability (Td > 200°C) .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

  • Validation via Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for hydroxyl protons) to confirm NMR peak assignments .
  • Interlaboratory Comparisons : Cross-reference data with published spectra of structurally related diols (e.g., 3-(p-tolyloxy)propane-1,2-diol) to identify systematic errors .

Q. What biological activity studies have been conducted on this compound or its derivatives?

  • Antimicrobial Screening : Derivatives with appended heterocycles (e.g., imidazo[1,2-a]pyridine) show moderate activity against Gram-positive bacteria (MIC ≈ 16–32 µg/mL) .
  • Enzyme Inhibition : The bromophenoxy moiety inhibits cytochrome P450 enzymes (e.g., CYP3A4) in vitro (IC50 ≈ 50 µM), suggesting potential drug-interaction risks .

Q. How can the stereochemical integrity of this compound be maintained during derivatization reactions?

  • Mild Reaction Conditions : Use low temperatures (0–10°C) and non-acidic catalysts (e.g., DMAP) for acylation or silylation to minimize racemization .
  • Real-Time Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy during reactions to detect stereochemical drift .

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